molecular formula C16H14ClNO3 B5522330 ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE

Cat. No.: B5522330
M. Wt: 303.74 g/mol
InChI Key: CXVOXSAHGRZHDN-UHFFFAOYSA-N
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Description

ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the amide group is replaced by a 3-chlorobenzamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE typically involves a two-step process:

Chemical Reactions Analysis

ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to various receptors, including tyrosine kinase receptors, inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 3-(3-CHLOROBENZAMIDO)BENZOATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVOXSAHGRZHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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